Pt, bis(1,2-diphenyl-1,2-ethenedithiol), bis(dithiobenzil) platinum
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2-diphenylethene-1,2-dithiolate;platinum(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H12S2.Pt/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/q;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDGIUANGTZXCP-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Pt+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20PtS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935366 | |
| Record name | Platinum(4+) bis[diphenylethene-1,2-bis(thiolate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15607-55-3 | |
| Record name | Platinum, bis[1,2-diphenyl-1,2-ethenedithiolato(2-)-.kappa.S1,.kappa.S2]-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(4+) bis[diphenylethene-1,2-bis(thiolate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry and Structural Elucidation of Bis Dithiobenzil Platinum
Geometrical Architectures: Square-Planar Complexes
Influence of Ligand Substituents on Molecular Geometry
The introduction of substituents onto the phenyl rings of the dithiobenzil ligand can exert a significant influence on the molecular geometry of the resulting platinum complex. These substituents can alter bond lengths, bond angles, and the degree of planarity of the complex through both electronic and steric effects.
Electron-donating or electron-withdrawing groups on the phenyl rings can modify the electron density on the sulfur donor atoms, thereby affecting the Pt-S bond lengths. For instance, electron-withdrawing substituents may lead to a slight shortening of the Pt-S bonds due to a decrease in electron-electron repulsion. Conversely, bulky substituents can induce steric hindrance, forcing the phenyl rings to twist out of the coordination plane and slightly distorting the ideal square-planar geometry. mdpi.comresearchgate.net
| Substituent Effect | Impact on Molecular Geometry |
| Electronic Effects | Alteration of Pt-S bond lengths due to changes in electron density on sulfur atoms. |
| Steric Effects | Twisting of phenyl rings, leading to deviations from planarity. |
Supramolecular Assembly and Intermolecular Interactions
In the solid state, bis-(dithiobenzil)-platinum complexes exhibit a strong tendency to self-assemble into ordered supramolecular structures. This assembly is driven by a combination of weak intermolecular forces, including π-π stacking and, notably, platinum-platinum interactions.
Dimerization and Stacking Phenomena in Solid State
Crystal structure analyses of bis-(dithiobenzil)-platinum and related dithiolene complexes reveal the prevalence of dimerization and columnar stacking. mdpi.com The planar nature of these molecules facilitates face-to-face π-π stacking interactions between the aromatic rings of adjacent complexes. These interactions, while individually weak, collectively contribute to the stabilization of the crystal lattice. In many cases, the complexes form dimeric units, which then arrange into extended stacks. The interplanar distances in these stacks are typically in the range of 3.4 to 3.8 Å, indicative of significant van der Waals and π-π interactions. mdpi.com
Platinum-Platinum Interactions in Charge-Transfer Systems
A key feature of the supramolecular assembly of bis-(dithiobenzil)-platinum is the presence of direct platinum-platinum interactions between adjacent molecules in the stacked arrangement. rsc.orgnih.gov These interactions, often referred to as metallophilic interactions, are a consequence of the d⁸ electronic configuration of Pt(II) and the accessibility of its d_z² orbitals in the square-planar geometry. nih.gov The Pt-Pt distances in these systems are often shorter than the sum of the van der Waals radii, indicating a weak bonding interaction.
These Pt-Pt interactions play a crucial role in the charge-transfer properties of these materials. nih.gov The overlap of the d_z² orbitals along the stacking axis can create a pathway for electron delocalization, leading to interesting electronic phenomena. The formation of these "platinum wires" can result in materials with anisotropic conductivity and unique optical properties, such as near-infrared (NIR) luminescence. nih.gov The strength of these Pt-Pt interactions and the resulting charge-transfer characteristics can be modulated by factors such as the inter-platinum distance and the nature of the ligands. rsc.orgnih.gov The emergence of metal-metal-to-ligand charge transfer (MMLCT) absorption bands is a spectroscopic signature of these interactions. nih.gov
| Interaction Type | Description | Significance |
| π-π Stacking | Face-to-face interactions between aromatic rings of adjacent complexes. | Contributes to the stabilization of the solid-state structure. |
| Platinum-Platinum Interactions | Weak bonding interactions between the d_z² orbitals of adjacent platinum atoms. | Leads to charge-transfer properties, anisotropic conductivity, and unique optical phenomena. |
Electronic Structure Theory and Analysis of Bis Dithiobenzil Platinum
Quantum Chemical Approaches for Ground State Determination
To accurately model the ground state of Bis-(dithiobenzil)-platinum, various quantum chemical methods are employed. These computational approaches are essential for interpreting the compound's spectroscopic and electrochemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of metal dithiolene complexes. mdpi.com Theoretical studies using DFT have been successfully applied to verify the geometry and analyze the absorption spectra of related neutral bis(1,2-dithiolene) platinum(II) complexes. nih.govmdpi.com For instance, calculations can predict electronic transitions, such as the intense absorption in the near-infrared (NIR) region, which is characteristic of many neutral bis(dithiolene) metal complexes. nih.gov This absorption is often attributed to a HOMO → LUMO excitation. scispace.com DFT calculations help to elucidate the nature of these transitions, which can be a mix of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT). researchgate.netntu.edu.sg
While DFT is a powerful tool, correlated ab initio methods provide an alternative and sometimes more rigorous approach to studying systems with complex electronic structures. These methods explicitly account for electron correlation, which is crucial for accurately describing the interactions within Bis-(dithiobenzil)-platinum. Ab initio studies on related metal dithiolene complexes help to refine the understanding of the strong mixing between metal and ligand frontier orbitals, a key feature that makes assigning formal oxidation states difficult. core.ac.ukresearchgate.net Although computationally more demanding, these methods can provide valuable benchmarks for results obtained from DFT calculations.
The "non-innocent" character of the dithiolene ligands in neutral Bis-(dithiobenzil)-platinum necessitates the use of open-shell and spin-non-restricted computational methods. nih.gov Spectroscopic and theoretical studies suggest that the platinum atom is best described as Pt(II). nih.gov Consequently, the neutral complex is often depicted as a diamagnetic singlet species formed from two monoanionic radical ligands that are antiferromagnetically coupled, represented as [Pt(II)(L•⁻)₂]. nih.gov To reliably evaluate the ground state of such complexes, open-shell calculations are required to accurately capture the diradical character of the ligands and the nature of their magnetic coupling. nih.govacs.org
Correlated Ab Initio Studies
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis provides critical insights into the reactivity and electronic properties of Bis-(dithiobenzil)-platinum. The composition and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. researchgate.net
The HOMO and LUMO in Bis-(dithiobenzil)-platinum are not purely metal- or ligand-based but are rather a mixture of both. nih.gov However, analyses of related platinum and nickel dithiolene complexes consistently show that the frontier orbitals have distinct primary characters. core.ac.ukscispace.comriken.jp
HOMO : The Highest Occupied Molecular Orbital is typically composed largely of a ligand-based π-type orbital, with some contribution from the metal d-orbitals. core.ac.ukscispace.com Specifically, filled d-orbitals of the platinum atom can engage in π-antibonding interactions with the p-orbitals of the sulfur atoms, contributing to the HOMO. nih.gov
LUMO : The Lowest Unoccupied Molecular Orbital is often described as a σ* combination of the metal d(x²-y²) orbital and ligand orbitals. scispace.com In many neutral platinum dithiolene complexes, the LUMO possesses dominant ligand character. riken.jp
The transition between these orbitals (HOMO-LUMO) corresponds to the lowest energy electronic absorption, often observed in the NIR region. nih.govscispace.com
| Molecular Orbital | Primary Character | Contributing Orbitals | Reference |
|---|---|---|---|
| HOMO | Ligand π-type | Ligand C₂S₂ π-orbitals with minor Pt d-orbital contribution | core.ac.ukscispace.comnih.gov |
| LUMO | Mixed Metal-Ligand σ* | Combination of Pt d(x²-y²) and ligand orbitals | scispace.comriken.jp |
A defining feature of the electronic structure of Bis-(dithiobenzil)-platinum is the extensive mixing of the metal and ligand orbitals in the frontier region. acs.org This strong covalent interaction, or ligand-metal mixing, is a direct consequence of the similar energy levels of the platinum d-orbitals and the dithiolene ligand's π-system frontier orbitals. core.ac.uk This mixing is so significant that it becomes inappropriate to assign a simple, localized d-electron configuration to the metal center. acs.org The resulting molecular orbitals are highly delocalized over the entire PtS₄ core, which is fundamental to the compound's unique electrochemical and spectroscopic properties. riken.jp
Characterization of Ligand-Centered Redox Processes and Non-Innocence
The electronic structure of Bis-(dithiobenzil)-platinum is profoundly influenced by the "non-innocent" character of its dithiolene ligands. acs.orgresearchgate.netnih.gov Unlike "innocent" ligands that act as simple electron donors without participating in redox processes, the dithiolene ligands in this complex are redox-active. acs.orgnih.gov This means they actively participate in the facile one-electron transfer processes for which the complex is known. acs.org
This description resolves the ambiguity that would arise from a conventional oxidation state assignment, where a neutral ligand would imply a Pt(0) center, a state inconsistent with the observed square-planar geometry typical for d⁸ metal complexes. acs.org The non-innocent nature of the dithiolene ligand is rooted in its ability to exist in three different oxidation states: a neutral 1,2-dithioketone, a monoanionic radical semiquinone, and a dianionic enedithiolate. researchgate.netnih.gov This versatility allows for redox activity to be centered on the ligand framework rather than solely on the metal ion. nih.govresearchgate.net The vivid redox behavior is a key feature of bis(dithiolene) complexes, enabling them to exist in multiple, well-defined oxidation states. researchgate.netcore.ac.uk
Orbital Energy Level Alignments
Comparison of LUMO Levels with Tetrathiafulvalenes (TTFs)
A significant feature of the electronic structure of neutral metal 1,2-dithiolenes, including Bis-(dithiobenzil)-platinum, is the energy level of their Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comdntb.gov.ua When compared to tetrathiafulvalenes (TTFs), a well-known class of organic electron donors, the LUMO levels of the dithiolene complexes are situated at much lower energies. mdpi.comdntb.gov.ua
This distinction is evident from cyclic voltammetry measurements, which show that the reduction potentials of dithiolene complexes are significantly different from those of TTFs. mdpi.com The lower-lying LUMO in Bis-(dithiobenzil)-platinum indicates a greater electron-accepting capability. This property is crucial as it enables these materials to exhibit n-type (electron-transporting) or ambipolar (both electron and hole transporting) semiconductor behavior. mdpi.com In contrast, TTFs are predominantly p-type (hole-transporting) materials.
Table 2: Qualitative Comparison of Electronic Properties
| Compound Class | Relative LUMO Energy Level | Primary Carrier Type |
|---|---|---|
| Bis-(dithiobenzil)-platinum | Low mdpi.comdntb.gov.ua | n-type or Ambipolar mdpi.com |
Influence of Molecular Geometry on Electronic Structure
The molecular geometry of Bis-(dithiobenzil)-platinum plays a critical role in defining its electronic structure. Like other d⁸ metal bis(1,2-dithiolene) complexes, the core of the molecule typically adopts a square-planar geometry. acs.orgmdpi.com This high degree of planarity is a characteristic feature of these compounds. nih.gov
Spectroscopic Characterization of Bis Dithiobenzil Platinum
Electronic Absorption Spectroscopy in the Near-Infrared Region
Neutral bis(1,2-dithiolene) complexes of d⁸ metals like platinum(II) are characterized by their intense absorption bands in the near-infrared (NIR) region, a property that makes them interesting for applications such as bioimaging and as Q-switching dyes for lasers. mdpi.comgoogle.comnih.govresearchgate.net This strong absorption is a hallmark of the delocalized π-electron system within the metallo-aromatic core. nih.gov
The prominent absorption band observed in the NIR region for neutral bis(dithiobenzil)-platinum and related complexes is primarily attributed to a π–π* one-electron excitation. mdpi.com This transition occurs between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov Theoretical studies, including density functional theory (DFT), have corroborated that this absorption is a result of the HOMO → LUMO excitation. mdpi.comscispace.com The HOMO is largely composed of a π-type orbital from the dithiolene ligand, while the LUMO is a σ* combination of the metal dx²-y² and ligand orbitals. scispace.com The energy of this transition, and thus the position of the absorption maximum, is sensitive to substituents on the dithiolene ligand. mdpi.com
For instance, in a related nickel complex, bis-[4-dimethylaminodithiobenzil]-nickel, the maximum absorption intensity is observed around 1.0 microns (1000 nm). google.com The molar extinction coefficient for this complex at 1.06 microns is approximately 2.5 x 10⁴ L mol⁻¹ cm⁻¹. google.com While specific data for the platinum analogue is not detailed in the provided context, the general principles of HOMO-LUMO transitions in these square-planar dithiolene complexes are consistent. acs.orgmdpi.com
Table 1: Representative Electronic Absorption Data for Related Dithiolene Complexes
| Complex | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| [Ni(S₂C₂Ph₂)(CNMe)₂] | 604 | 300 | CH₂Cl₂ | scispace.com |
| [Pd(S₂C₂Ph₂)(CNtBu)₂] | 498 | 620 | CH₂Cl₂ | scispace.com |
| Bis-[4-dimethylaminodithiobenzil]-nickel | ~1000 | 2.5 x 10⁴ (at 1.06 µm) | Dichloroethane | google.com |
| [Pt(iPr₂timdt)₂] | >800 | Not specified | Toluene | mdpi.com |
This table presents data for related complexes to illustrate the typical absorption characteristics in the NIR region. Data for bis-(dithiobenzil)-platinum was not explicitly found in the search results.
In addition to HOMO-LUMO transitions, the electronic spectra of dithiolene complexes can exhibit charge transfer bands. mdpi.comnih.gov Ligand-to-ligand charge transfer (LLCT) transitions are particularly relevant in mixed-ligand systems or in complexes where the two dithiolene ligands are not electronically equivalent. nih.gov In such cases, an electron can be promoted from an orbital primarily located on one ligand to an orbital on the other. nih.govnih.gov
For some platinum(II) complexes, particularly those with different types of ligands, mixed metal-ligand-to-ligand charge transfer (ML-LLCT) transitions have been identified. rsc.org These transitions involve the promotion of an electron from a mixed metal-ligand orbital to a ligand-based orbital. Time-dependent density functional theory (TD-DFT) calculations are often employed to assign these complex transitions. rsc.orgrsc.org For instance, in certain platinum(II) terpyridyl acetylide complexes, the lowest-energy absorption can be switched between LLCT, intraligand charge transfer (ILCT), and metal-to-ligand charge transfer (MLCT) states by altering conditions such as pH. nih.gov
Analysis of HOMO-LUMO Transitions
Vibrational Spectroscopy for Ligand Characterization
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for characterizing the bonding within the dithiolene ligands of bis-(dithiobenzil)-platinum. researchgate.netnih.gov The frequencies of specific vibrational modes, such as C=C and C-S stretches, are sensitive to the electronic structure and the degree of π-delocalization within the chelate rings. researchgate.netnih.gov
The stretching frequency of the C=C bond within the ene-1,2-dithiolate fragment (⁻S-C=C-S⁻) is a key diagnostic marker. researchgate.netnih.gov It has been suggested that the frequency of this ν(C=C) mode can be used to monitor the degree of π-delocalization and charge donation to the metal. nih.gov In various bis(dithiolene) nickel complexes, the ν(C=C) stretching values are typically found in the range of 1450-1470 cm⁻¹. researchgate.net
The C-S stretching modes (ν(C-S)) also provide valuable structural information. In related nickel complexes, these are observed around 1173 cm⁻¹ and 883 cm⁻¹. researchgate.net The analysis of these stretching frequencies in bis-(dithiobenzil)-platinum, in comparison to the free ligand and other metal dithiolenes, allows for an assessment of the metal-ligand bond strength and the electronic distribution within the molecule. nih.gov For example, in oxomolybdenum complexes with dianionic dithiolene ligands, ν(C-S) is typically observed in the 760–860 cm⁻¹ range, while ν(C=C) is found between 1450–1600 cm⁻¹. nih.gov
Table 2: Typical Vibrational Frequencies for Metal Dithiolene Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Complex Type | Reference |
| ν(C=C) | 1450 - 1470 | Bis(dithiolene) nickel | researchgate.net |
| ν(C-S) | ~1173 and ~883 | Bis(dithiolene) nickel | researchgate.net |
| ν(C=C) | 1450 - 1600 | Oxomolybdenum(IV) dithiolene | nih.gov |
| ν(C-S) | 760 - 860 | Oxomolybdenum(IV) dithiolene | nih.gov |
This table provides typical frequency ranges for related dithiolene complexes to give context to the vibrational analysis of bis-(dithiobenzil)-platinum.
X-ray Crystal Structure Analysis
X-ray crystallography provides definitive information about the molecular geometry and packing of bis-(dithiobenzil)-platinum in the solid state. mdpi.comscholaris.ca Like other bis(dithiolene) complexes of d⁸ metals, it adopts a square-planar coordination geometry around the platinum center. acs.orgmdpi.com This planar structure is a key factor contributing to its unique electronic properties. mdpi.com
The crystal structure of the related compound, bis(dithiobenzil)nickel, was determined as early as 1967 and confirmed the square-planar geometry. mdpi.com In these structures, the M-S, C-S, and C-C bond lengths within the chelate ring are of particular interest as they reflect the degree of electron delocalization. mdpi.com For instance, in a series of M(dpedt)₂ complexes (where dpedt is a dithiolene ligand), the M-S bond lengths increase in the order Ni-S < Pt-S < Pd-S < Au-S. mdpi.com The olefinic C=C bond length in these complexes is approximately 1.37 Å, and the C-S bond length is around 1.73 Å. mdpi.com
The packing of the molecules in the crystal lattice is also an important aspect, as intermolecular interactions, such as S---S contacts, can influence the bulk properties of the material. mdpi.com
Electrochemical Behavior and Redox Chemistry of Bis Dithiobenzil Platinum
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical properties of bis-(dithiobenzil)-platinum and related complexes. d-nb.infometrohm.comresearchgate.netresearchgate.net These studies reveal that the complexes are redox-active and typically undergo multiple, well-defined electron transfer steps. acs.org The starting material for many of these studies, the neutral complex [Pt(S₂C₂Ph₂)₂], is synthesized according to established procedures. scispace.com CV experiments on related heteroleptic bis-(dithiobenzil)-platinum complexes, such as [Pt(S₂C₂Ph₂)(CNPh)₂], have shown distinct oxidation waves, for instance, at +0.19 V. scispace.com The general shape and characteristics of the cyclic voltammograms for platinum electrodes are well-understood and provide a basis for interpreting the redox processes of these complexes. metrohm.comresearchgate.netresearchgate.net
Reversible Redox Processes and Multi-Electron Transfers
A defining characteristic of bis-(dithiobenzil)-platinum and its congeners is their participation in a series of reversible, single-electron transfer reactions. acs.org This behavior is a hallmark of dithiolene complexes. core.ac.uk The complex can exist in multiple oxidation states, forming an electron-transfer series represented as [Pt(S₂C₂Ph₂)₂]ⁿ, where n can be 0 (neutral), 1- (monoanionic), and 2- (dianionic). Each step in this series corresponds to a reversible one-electron redox process. This capacity for multi-electron transfer is a direct result of the electronic structure of the complex, where the frontier orbitals are delocalized over the metal and the ligands.
Potentials for Electron Transfer and Dye Regeneration
The specific potentials at which electron transfers occur are crucial for determining the suitability of bis-(dithiobenzil)-platinum complexes for applications such as dye regeneration in photosensitized systems. science.govscience.gov Platinum dithiolene complexes have been investigated as photosensitizers for light-driven hydrogen production from water, a process that relies on efficient electron transfer and regeneration of the sensitizer. scispace.com In such systems, the photosensitizer absorbs light and injects an electron into a semiconductor or catalyst. The oxidized photosensitizer must then be rapidly regenerated by a redox mediator. The electrochemical potential of the complex must be matched with the energy levels of the other components in the system for this process to be efficient. Platinum(II) dithiolene complexes are known to act as photosensitizers for the generation of singlet oxygen, where the regeneration of the ground state is a key step in the catalytic cycle. nih.gov
Role of Ligand Non-Innocence in Redox Activity
The concept of ligand non-innocence is central to understanding the redox chemistry of bis-(dithiobenzil)-platinum. acs.orgnsf.gov In this complex, the dithiobenzil ligands are not simply passive spectators but are redox-active participants. scispace.comrsc.org Spectroscopic and theoretical studies have shown that for d⁸ metal dithiolene complexes, including those of Ni(II), Pd(II), and Pt(II), the metal center is best described as remaining in the +2 oxidation state throughout the redox series. acs.orgnih.gov
The neutral bis-(dithiobenzil)-platinum complex is most accurately described as [Pt(II)(S₂C₂Ph₂•⁻)₂], where each dithiobenzil ligand is a radical monoanion. acs.orgscispace.com Consequently, the observed redox processes—the reversible one-electron transfers—are primarily centered on the ligands rather than the platinum atom. The oxidation or reduction of the complex involves the removal or addition of electrons to the ligand-based molecular orbitals. This distribution of redox activity away from the metal center is a key feature that imparts the characteristic electrochemical stability and reversibility to the complex.
Influence of Ligand and Metal Nature on Electrochemical Properties
The electrochemical properties of bis-(dithiolene) complexes can be systematically tuned by modifying the nature of both the central metal atom and the substituents on the dithiolene ligand. scispace.comdntb.gov.uamdpi.com
| Metal (M) | R = Me | R = Cy | R = tBu | R = Ad | R = Ph |
|---|---|---|---|---|---|
| Ni | -0.02 | +0.02 | +0.05 | +0.03 | +0.08 |
| Pd | +0.07 | +0.07 | +0.06 | +0.05 | +0.13 |
| Pt | +0.10 | +0.13 | +0.12 | +0.10 | +0.19 |
Furthermore, modifying the dithiobenzil ligand itself by introducing electron-donating or electron-withdrawing substituents on the phenyl rings can also significantly alter the electrochemical potentials. core.ac.uk Electron-withdrawing groups tend to make the complex easier to reduce (more positive reduction potential), while electron-donating groups have the opposite effect. This tunability is a powerful tool for designing complexes with specific redox properties tailored for particular applications.
Advanced Photophysical Properties and Dynamics of Bis Dithiobenzil Platinum
Singlet Oxygen Generation and Quenching Mechanisms
The interaction of photoexcited Bis-(dithiobenzil)-platinum with molecular oxygen is complex, with the potential for both the generation and quenching of singlet oxygen (¹O₂). Platinum complexes containing thiolate or dithiolene ligands are known to act as photosensitizers. nih.gov Upon irradiation, these complexes can transfer energy from their triplet excited state to ground-state triplet oxygen (³O₂), producing the highly reactive ¹O₂. This process, however, can also lead to the self-sensitized decomposition of the complex, where the generated singlet oxygen oxidizes the sulfur atoms of the dithiolene ligand, converting them to sulfinate and bissulfinate groups. nih.gov
Conversely, the closely related nickel analogue, bis(dithiobenzil)nickel, is recognized as an efficient quencher of singlet oxygen. researchgate.net This quenching ability is a characteristic feature of many nickel dithiolene complexes. acs.orgresearchgate.net The mechanism for quenching often involves energy transfer from ¹O₂ to the nickel complex or a charge-transfer interaction. While specific studies quantifying the singlet oxygen behavior of the platinum variant are not prevalent, the established reactivity of related compounds suggests a dual role is possible. The heavy platinum atom is known to promote the formation of the triplet state necessary for ¹O₂ sensitization in many classes of complexes, with some cyclometalated platinum compounds exhibiting singlet oxygen quantum yields (ΦΔ) approaching 1.0. pageplace.denih.gov However, the specific electronic structure of the dithiolene ligand also plays a crucial role.
The table below presents singlet oxygen quantum yields for various platinum complexes to provide context for their potential as photosensitizers.
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) for Selected Platinum Complexes (Note: Data for Bis-(dithiobenzil)-platinum is not available in the cited literature; these values are for comparative purposes.)
| Complex Type | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|
| Cyclometalated Pt Complexes | 0.9 - 1.0 | pageplace.de |
| 2-(2′-Thienyl)pyridyl Cyclometalated Pt(II) Complexes | up to > 0.90 | researchgate.net |
| Platinum(II) Diimine Dithiolate Complexes | Not specified, but known to produce ¹O₂ | nih.gov |
Inter-System Crossing (ISC) Processes
A defining characteristic of heavy-atom complexes like Bis-(dithiobenzil)-platinum is the high efficiency of inter-system crossing (ISC), the non-radiative transition between electronic states of different spin multiplicity (i.e., from a singlet to a triplet state). This process is significantly enhanced by the strong spin-orbit coupling introduced by the heavy platinum atom and, to a lesser extent, the sulfur atoms of the dithiolene ligands. ntu.edu.sg
Excitation: S₀ + hν → S₁
Inter-System Crossing: S₁ → T₁ (rate constant: k_isc)
While a precise k_isc value for Bis-(dithiobenzil)-platinum is not documented in the reviewed literature, the general principles of photophysics for third-row transition metal complexes strongly indicate that the quantum yield of triplet formation (Φ_isc) is near unity. nih.gov
Photoexcited State Lifetimes and Deactivation Pathways
Following efficient inter-system crossing, the photophysical dynamics are dominated by the triplet excited state (T₁). The deactivation of this state can occur through several competing pathways:
Radiative Decay (Phosphorescence): The molecule can return to the singlet ground state (S₀) by emitting a photon. This process (T₁ → S₀ + hν') is spin-forbidden, resulting in characteristically long excited-state lifetimes, often in the nanosecond to microsecond range. scispace.comunt.edu A study of a related heteroleptic platinum dithiolene complex, [Pt(S₂C₂Ph₂)(CNtBu)₂], found it to be emissive from a triplet state with a lifetime of 1.2 microseconds in a frozen solvent mixture at 77 K. scispace.com
Non-Radiative Decay: The excited state can decay back to the ground state without emitting light, dissipating energy as heat. For many platinum diimine dithiolate complexes, this is the dominant deactivation pathway. The rate of non-radiative decay (k_nr) often follows the "Energy Gap Law," which states that the rate increases exponentially as the energy gap between the T₁ and S₀ states decreases. unt.edu
Energy Transfer: As discussed in section 7.1, the T₁ state can transfer its energy to other molecules, such as molecular oxygen, leading to photosensitization. nih.gov
Photochemical Reaction: The excited state can undergo a chemical reaction, leading to the decomposition of the complex. Photooxidation of the dithiolene ligands is a known deactivation pathway for these types of complexes, particularly in chlorinated solvents like chloroform. acs.org
The lifetimes of the charge-transfer-to-diimine excited state for a series of Pt(diimine)(dithiolate) complexes have been shown to range from approximately 1 to over 1000 nanoseconds in solution, illustrating the significant influence of ligand structure on the decay kinetics. unt.edu
Table 2: Excited-State Lifetimes for a Series of Pt(diimine)(tdt) Complexes in CH₂Cl₂ (Note: These values illustrate the range of lifetimes in related compounds.)
| Diimine Ligand in Pt(diimine)(tdt) | Lifetime (τ) in ns | Reference |
|---|---|---|
| 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) | 1010 | unt.edu |
| 4,4′-di-tert-butyl-2,2′-bipyridine (dbbpy) | 480 | unt.edu |
| 4,4′-dimethyl-2,2′-bipyridine (dmbpy) | 370 | unt.edu |
| 2,2′-bipyridine (bpy) | 160 | unt.edu |
| 1,10-phenanthroline (phen) | 130 | unt.edu |
| 4,4′-dichloro-2,2′-bipyridine (Cl₂bpy) | 3.8 | unt.edu |
Applications in Advanced Materials Science and Devices
Optical and Electronic Device Applications
The distinct molecular structure and properties of bis-(dithiobenzil)-platinum make it a promising candidate for a range of optical and electronic applications.
Saturable Absorbers and Nonlinear Optical (NLO) Materials
Bis-(dithiobenzil)-platinum and related metal dithiolene complexes exhibit significant nonlinear optical (NLO) properties, particularly strong third-order NLO responses. mdpi.com This characteristic makes them effective as saturable absorbers , materials whose absorption of light decreases at high light intensities. mdpi.comnih.gov This property is crucial for applications such as passive Q-switching in lasers, which generates short, high-intensity pulses. science.gov The NLO behavior of these complexes is often investigated using techniques like the Z-scan method, which can determine both the real and imaginary parts of the third-order nonlinear susceptibility. mdpi.com The strong and broad near-infrared (NIR) absorption of these compounds further enhances their potential in NLO devices. researchgate.netresearchgate.net
Ambipolar Inverters
The ability of certain metal dithiolene complexes to exhibit both n-type (electron-transporting) and p-type (hole-transporting) behavior makes them suitable for use in ambipolar inverters . mdpi.com An inverter is a fundamental component of digital logic circuits, and ambipolar materials simplify the fabrication of such circuits by allowing a single material to perform the functions of both n-type and p-type semiconductors. This dual functionality is a direct consequence of the electronic structure of these complexes, which allows for both the acceptance and donation of electrons. mdpi.comresearchgate.net
Molecular Semiconductors and Conductors
Bis-(dithiobenzil)-platinum belongs to a class of materials known as molecular semiconductors and conductors . mdpi.comscholaris.ca The electrical properties of these materials can be tuned by modifying the ligands or the central metal atom. mdpi.com The planar structure of many bis(dithiolene) complexes facilitates close packing in the solid state, leading to significant intermolecular interactions and charge transport pathways. mdpi.com This has led to the development of single-component molecular conductors that are stable in air. mdpi.com The conductivity of these materials can range from semiconducting to metallic, depending on their specific molecular and crystal structure. mdpi.comcore.ac.uk
Field-Effect Transistors (FETs): N-type and Ambipolar Behavior
One of the most promising applications of bis-(dithiobenzil)-platinum and its analogs is in field-effect transistors (FETs) . mdpi.com These complexes have demonstrated both n-type and ambipolar (both n-type and p-type) charge transport characteristics. mdpi.comresearchgate.net The prevalence of n-type behavior is particularly noteworthy, as stable n-type organic semiconductors are less common than their p-type counterparts. researchgate.netresearchgate.net The performance of FETs based on these materials, including charge carrier mobility and on/off current ratios, can be influenced by factors such as the specific substituents on the dithiolene ligand and the choice of electrode materials. researchgate.net Research has shown that nickel bis(dithiolene) complexes can achieve electron mobilities suitable for practical applications. researchgate.net
| Device Type | Material Behavior | Key Findings | References |
| Field-Effect Transistors (FETs) | N-type, Ambipolar | Can be tuned by modifying ligands and metal atoms. | mdpi.com, researchgate.net |
| Ambipolar Inverters | N-type and P-type | Single material can perform dual semiconductor functions. | mdpi.com |
| Molecular Semiconductors | Semiconducting to Metallic | Electrical properties are tunable. | core.ac.uk, mdpi.com |
Photovoltaic Devices and Dye-Sensitized Solar Cells (DSSCs)
| Device | Role of Compound | Relevant Properties | References |
| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer | Strong and broad near-infrared absorption. | openaccessjournals.com, researchgate.net, ntu.edu.sg |
| Photovoltaic Devices | Light-absorbing material | Potential to increase solar energy conversion efficiency. | researchgate.net |
Molecular Electronics and Sensing
The field of molecular electronics aims to use individual molecules or small groups of molecules as electronic components. The well-defined structure and tunable electronic properties of bis-(dithiobenzil)-platinum make it a compelling candidate for such applications. Its ability to exist in multiple stable oxidation states is key to its potential use in molecular switches and data storage. core.ac.uk
Furthermore, the sensitivity of the electronic and optical properties of these complexes to their environment suggests potential applications in sensing . Changes in the absorption spectrum or conductivity upon interaction with specific analytes could form the basis of highly selective and sensitive chemical sensors.
Catalytic Applications
The broader class of metal dithiolene complexes has garnered significant attention for its catalytic activities, particularly in reactions relevant to renewable energy systems. The non-innocent character of the dithiolene ligand allows the complex to act as an electron reservoir, facilitating multi-electron transfer processes that are crucial for many catalytic cycles. nih.govacs.org
Artificial photosynthesis, which aims to replicate the natural process of converting sunlight into chemical fuels, critically depends on efficient catalysts for reactions such as water splitting. nih.gov One of the key half-reactions is the reduction of protons to produce hydrogen (H₂) gas, a clean and energy-dense fuel. While platinum metal is an excellent catalyst for this process, the development of molecular catalysts based on abundant metals is a major research goal. nih.gov
Metal dithiolene complexes, including those of nickel, cobalt, and iron, have emerged as promising catalysts for hydrogen evolution. nih.govnih.govresearchgate.netresearchgate.net These complexes can facilitate the electrochemical and photochemical reduction of protons from aqueous or organic media. nih.govnih.gov The general mechanism involves the reduction of the metal complex, followed by protonation steps that ultimately lead to the release of H₂. nih.gov The electronic properties of the dithiolene ligand can be tuned by substituents, which in turn influences the catalytic efficiency of the complex. nih.gov
Specifically, platinum(II) diimine dithiolate and related complexes have been successfully employed as sensitizers in systems for the photogeneration of hydrogen from water. acs.orgacs.org For instance, platinum(II) diimine dithiolate complexes have been used to sensitize platinized titanium dioxide (TiO₂) for hydrogen generation from aqueous protons with a sacrificial electron donor under visible light. acs.org Furthermore, dyad systems, where a light-absorbing chromophore is covalently linked to a platinum dithiolate complex, have shown high and robust activity for H₂ generation, demonstrating the viability of platinum dithiolene scaffolds in photocatalytic systems. acs.orgrsc.org
While direct and extensive research on bis-(dithiobenzil)-platinum for hydrogen evolution is not widely reported, its structural and electronic analogy to other catalytically active dithiolene complexes suggests its potential in this application. The platinum center and the redox-active dithiobenzil ligands provide the necessary framework for mediating the electron and proton transfer steps required for hydrogen production in artificial photosynthetic schemes.
Near-Infrared (NIR) Absorbers for Charge-Transfer Systems
Bis-(dithiobenzil)-platinum and related platinum(II) dithiolene complexes exhibit intense absorption bands in the near-infrared (NIR) region, typically beyond 800 nm. mdpi.com This property is a direct consequence of their unique electronic structure, which features closely spaced frontier molecular orbitals. The intense NIR absorption is primarily attributed to a π–π* electronic transition between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com These electronic transitions can be influenced by phenomena such as metal-to-ligand charge transfer (MLCT), intraligand charge transfer (ILCT), and ligand-to-ligand charge transfer (LLCT), which shift the absorption deep into the NIR spectrum. mdpi.com
The ability to absorb NIR light makes these compounds suitable for a variety of applications, including as dyes for Q-switching in lasers and as materials for photothermal therapy and bioimaging, where the high penetration depth and low scattering of NIR radiation are advantageous. mdpi.comgoogle.com
The NIR absorption characteristics of platinum dithiolene complexes can be further modulated by forming charge-transfer (CT) systems with electron donor (D) and electron acceptor (A) molecules. nih.govacs.org In the solid state, these D-A systems often self-assemble into ordered columnar stacks, where the donor and acceptor units are arranged in close proximity. nih.govacs.org The interaction between the donor and acceptor molecules leads to the appearance of a new, low-energy absorption band in the NIR region, known as the donor-acceptor charge transfer (DACT) band. acs.org
The nature of the stacking pattern significantly influences the charge-transfer interactions and, consequently, the optical properties of the material. Several stacking motifs have been observed in crystalline solids of platinum-dithiolene-based D-A systems. nih.gov A recent analysis of ten such compounds revealed the following patterns:
1:1 (-D-A-) stacking: Observed in five of the complexes, this pattern has been shown to be effective for giving rise to the NIR CT transition. nih.gov
2:1 (-D-D-A-) stacking: Found in four of the studied complexes. nih.gov
2:2 (-D-D-A-A-) stacking: Identified in one complex. nih.gov
The strength of the donor-acceptor interaction, and thus the energy of the CT transition, depends on the redox properties of the constituent molecules. A more easily oxidized donor and a more easily reduced acceptor generally lead to a stronger charge-transfer interaction. researchgate.net The table below summarizes the packing motifs and electrochemical properties for a series of D-A systems based on platinum-dithiolene donors.
Table 1: Stacking Patterns and Electrochemical Properties of Platinum-Dithiolene Based Donor-Acceptor Complexes
| Complex | Donor | Acceptor | Stacking Pattern | Donor E⁰ (V vs SCE) | Acceptor E⁰ (V vs SCE) | CT Band (nm) |
|---|---|---|---|---|---|---|
| 1 | Pt(dbbpy)(tdt) | DNF | 2:1 (-D-D-A-) | +0.83 | -0.85 | ~800 |
| 2 | Pt(dbbpy)(tdt) | TRNF | 2:1 (-D-D-A-) | +0.83 | -0.62 | ~900 |
| 3 | Pt(dbbpy)(tdt) | TENF | 2:1 (-D-D-A-) | +0.83 | -0.43 | ~1050 |
| 4 | [Pt(Me₂pipdt)₂]²⁺ | [Pt(mnt)₂]²⁻ | 2:2 (-D-D-A-A-) | +0.27 | -0.92 | Not observed |
| 5 | [Pt(Et₂dazdt)₂]²⁺ | [Pt(mnt)₂]²⁻ | 1:1 (-D-A-) | +0.33 | -0.92 | ~1350 |
Data sourced from studies on various Pt-dithiolene complexes. nih.govacs.orgresearchgate.net DNF, TRNF, and TENF are nitrofluorenone-based acceptors. E⁰ represents the half-wave potential.
The crystal packing and intermolecular interactions within these stacks are crucial. Hirshfeld surface analysis has been employed to investigate the variety of interactions, including those between different atoms and fragments, that contribute to the stability of the stacked structures. nih.govnih.gov These analyses indicate that while numerous interactions are present, only a fraction, particularly in the 1:1 D/A columnar stacks, are directly relatable to the observed NIR charge-transfer absorption features. nih.gov This detailed understanding of structure-property relationships is essential for the rational design of new charge-transfer materials based on bis-(dithiobenzil)-platinum with tailored NIR absorption characteristics for specific device applications.
Concluding Remarks and Future Research Directions
Current Challenges and Limitations in Bis-(dithiobenzil)-platinum Research
Furthermore, the bulky nature of some ligand substituents, like isopropyl groups, can make crystallization difficult, hindering detailed structural analysis through X-ray crystallography. nih.gov Although such bulkiness can be advantageous in minimizing solvent effects in applications like bioimaging. nih.gov Solubility can also be a limiting factor. While some complexes exhibit good solubility in nonpolar organic solvents, enhancing solubility in a wider range of solvents, including liquid crystal hosts, often requires specific and sometimes synthetically demanding ligand modifications. rochester.edutandfonline.com Finally, while the fundamental properties of bis-(dithiobenzil)-platinum are intriguing, translating these into practical, large-scale applications requires overcoming challenges in material processing and device fabrication.
Emerging Trends and Potential for Novel Applications
Despite the challenges, research into bis-(dithiobenzil)-platinum and related dithiolene complexes is uncovering a host of promising new applications. A significant area of interest is in the field of near-infrared (NIR) absorbing dyes. These complexes exhibit strong absorption bands in the NIR region (approximately 700 to 1950 nm), making them candidates for applications such as optical and electronic devices, including saturable absorbers and ambipolar inverters. mdpi.com Their exceptional stability and tunable absorption maxima make them particularly suitable for use in guest-host liquid crystal (LC) devices for applications like free-space IR communications and sensor protection. tandfonline.comspiedigitallibrary.org
The unique electronic properties of these complexes, stemming from the "non-innocent" nature of the dithiolene ligands, are also being explored in the context of molecular electronics. researchgate.net Their ability to participate in facile one-electron transfer processes suggests potential uses in molecular conductors and single-electron transistors. acs.orgresearchgate.net Furthermore, there is growing interest in their potential as catalysts, particularly for reactions like hydrogen evolution. acs.org The ability to fine-tune the electronic structure through ligand modification opens up possibilities for designing highly specific and efficient catalysts.
Recent research has also highlighted the potential of platinum dithiolene complexes in bioimaging, leveraging their strong NIR absorption which allows for deeper tissue penetration and reduced scattering. mdpi.comnih.gov Additionally, some metal bis(dithiolene) complexes have shown promise as anticancer and antitrypanosomatid agents, suggesting a future direction for medicinal inorganic chemistry research. nih.gov
Advanced Computational Modeling for Predictive Design
Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of bis-(dithiobenzil)-platinum complexes. mdpi.comnih.gov DFT calculations allow for the elucidation of electronic structures, which is particularly challenging for these systems due to the redox-active nature of the dithiolene ligands. acs.orgresearchgate.net These theoretical studies can verify the effects of molecular geometry on properties like NIR absorption spectra and show excellent correspondence with experimental results. mdpi.comnih.gov
One of the key advantages of computational modeling is the ability to predict how modifications to the ligand structure will impact the complex's properties. For example, DFT can be used to evaluate the contribution of different functional groups to the low-energy excitation response, which is crucial for designing NIR dyes with specific absorption wavelengths. mdpi.com This predictive power can significantly streamline the synthetic process by identifying the most promising candidate structures before they are synthesized in the lab.
Furthermore, computational methods like the broken-symmetry (BS) approach within DFT are being used to better understand the diradical character of these complexes, which is a key factor in their unique electronic and optical properties. researchgate.net As computational techniques become more sophisticated, the concept of designing and predicting, prior to synthesis, which structural elements will yield the most promising new transition metal dithiolene complexes for various applications is becoming increasingly realistic. rochester.edu
Below is a table summarizing key computational findings for a related platinum dithiolene complex, [Pt(iPr2timdt)2], highlighting the influence of isopropyl group geometry on the complex's structure.
| Geometric Parameter | Cx Structures | Tx Structures |
| C–S bond (Å) | Varies | 1.702 |
| Pt–S bond (Å) | Varies | 2.269 |
| C–N bond (Å) | 1.464–1.470 | 1.466 |
| θ1 angle (°) | Varies | 88.0 |
| θ2 angle (°) | Varies | 100.9 |
| θ3 angle (°) | 123.2–127.2 | 125.1 |
| Data derived from theoretical calculations on [Pt(iPr2timdt)2]. Cx and Tx refer to different isomeric forms of the complex. mdpi.com |
Rational Ligand Design for Enhanced Performance and Functionality
The future of bis-(dithiobenzil)-platinum research heavily relies on the rational design of new ligands to enhance performance and introduce novel functionalities. The properties of these complexes are highly tunable by modifying the peripheral functional groups on the dithiobenzil ligands. tandfonline.com This allows for the fine-tuning of electronic and optical properties to meet the demands of specific applications.
One major area of focus is the design of ligands that can improve solubility and processability without compromising the desired electronic properties. For example, the introduction of thioether terminal groups has been shown to not only shift the NIR absorption to longer wavelengths but also enhance solubility in liquid crystal hosts. rochester.edu Another strategy involves the synthesis of heteroleptic complexes, which contain two different dithiolene ligands, to access a wider range of properties. researchgate.net
Ligand design is also crucial for developing new catalytic applications. By incorporating specific functional groups, it may be possible to create active sites for catalysis or to modulate the redox potential of the complex to drive specific chemical transformations. The synthesis of complexes with exchangeable ligands also offers a pathway to creating larger, functional supramolecular structures. tandfonline.com
Furthermore, the introduction of chiral ligands is an emerging area that could lead to materials with interesting chiroptical properties, with potential applications in areas like circularly polarized luminescence. rsc.org The ability to systematically modify the ligand structure, guided by computational predictions, will be the key to unlocking the full potential of bis-(dithiobenzil)-platinum and related complexes in the years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
